(4,6-Dichloropyridin-2-YL)methanamine

Lipophilicity ADME Drug Design

(4,6-Dichloropyridin-2-yl)methanamine (CAS 1060815-16-8) is a dihalogenated pyridine building block with molecular formula C₆H₆Cl₂N₂ and molecular weight 177.03 g/mol, featuring chlorine substituents at the 4- and 6-positions and a primary aminomethyl group at the 2-position. It belongs to the dichloropyridylmethanamine family, a class of intermediates widely employed in medicinal chemistry and agrochemical synthesis for constructing kinase inhibitors, receptor antagonists, and crop protection agents.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
CAS No. 1060815-16-8
Cat. No. B1449885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dichloropyridin-2-YL)methanamine
CAS1060815-16-8
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1CN)Cl)Cl
InChIInChI=1S/C6H6Cl2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2
InChIKeyMLZPDLJHFHXQHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,6-Dichloropyridin-2-yl)methanamine (CAS 1060815-16-8): Physicochemical Profile and Procurement-Relevant Identity


(4,6-Dichloropyridin-2-yl)methanamine (CAS 1060815-16-8) is a dihalogenated pyridine building block with molecular formula C₆H₆Cl₂N₂ and molecular weight 177.03 g/mol, featuring chlorine substituents at the 4- and 6-positions and a primary aminomethyl group at the 2-position . It belongs to the dichloropyridylmethanamine family, a class of intermediates widely employed in medicinal chemistry and agrochemical synthesis for constructing kinase inhibitors, receptor antagonists, and crop protection agents . The compound is commercially supplied as both the free base and the dihydrochloride salt (CAS 2565805-73-2), with purity specifications ranging from 95% to NLT 98% across vendors .

Why (4,6-Dichloropyridin-2-yl)methanamine Cannot Be Interchanged with Positional Isomers: The LogP Divide


Dichloropyridylmethanamine positional isomers share identical molecular formulae (C₆H₆Cl₂N₂, MW 177.03) and polar surface area (PSA 38.91 Ų), which might suggest interchangeability. However, the 4,6-dichloro substitution pattern on the pyridine ring produces a computed LogP of 2.55 , whereas the vicinal dichloro isomers (5,6-dichloro and 3,5-dichloro) exhibit substantially lower XLogP3 values of 1.3 and 1.0, respectively [1][2]. This ~2- to 2.5-fold difference in lipophilicity—stemming from the meta-relationship of chlorine atoms in the 4,6-isomer versus the ortho/para adjacency in vicinal isomers—has direct consequences for membrane permeability, non-specific protein binding, and chromatographic behavior in purification workflows. Substituting a vicinal dichloro isomer for the 4,6-dichloro compound without compensating for this lipophilicity gap can alter lead optimization SAR trajectories and confound reproducibility in multi-step synthetic sequences.

Quantitative Differentiation Evidence: (4,6-Dichloropyridin-2-yl)methanamine Versus Closest Analogs


Lipophilicity: ~2.0–2.6× Higher LogP Than Vicinal Dichloro Isomers Drives Differential ADME Predictions

The target compound (4,6-dichloro-2-yl) possesses a computed LogP of 2.55 . In contrast, the 5,6-dichloro positional isomer has an XLogP3 of 1.3 [1], the 3,5-dichloro isomer has an XLogP3 of 1.0 [2], and the mono-chloro analog (4-chloropyridin-2-yl)methanamine has an XLogP3 of only 0.4 [3]. The LogP difference between the target and the 5,6-dichloro isomer is approximately 1.25 log units (18-fold difference in partition coefficient), while the difference versus the 3,5-isomer is 1.55 log units (35-fold). All isomers share identical PSA (38.91 Ų) [1][2], confirming that the lipophilicity divergence arises solely from the spatial arrangement of chlorine substituents—the meta-relationship in the 4,6-isomer reduces intramolecular dipole cancellation compared to vicinal arrangements.

Lipophilicity ADME Drug Design Physicochemical Properties

Electronic Modulation: 4,6-Dichloro Meta-Substitution Alters Aminomethyl pKa Relative to Ortho/Para-Dichloro Isomers

In the 4,6-dichloro-2-methanamine scaffold, both chlorine atoms are positioned meta to each other and para/ortho to the pyridine nitrogen, respectively . This stands in contrast to the 5,6-dichloro isomer where chlorines are ortho to each other, or the 3,5-isomer where they are meta but differently oriented relative to the aminomethyl group. The electron-withdrawing effect of chlorine is transmitted through both inductive and resonance pathways. In the 4,6-isomer, the 4-chloro exerts a resonance electron-withdrawing effect para to the ring nitrogen, while the 6-chloro exerts an inductive effect ortho to the nitrogen and adjacent to the aminomethyl-bearing C2 position [1]. This dual, non-equivalent withdrawal is absent in the 5,6-isomer (both chlorines ortho/para to nitrogen but adjacent to each other) and in the 4-chloro mono-substituted analog (single withdrawal pathway). The resulting electronic environment modulates the basicity (pKa) of the primary amine and its nucleophilicity in coupling reactions—a critical parameter for reproducible yields in amide bond formation, reductive amination, and Buchwald-Hartwig couplings used to elaborate this building block into target molecules.

Electronic Effects Nucleophilicity pKa Reactivity

Commercial Purity Tiering: NLT 98% Grade with Full Analytical Documentation Enables cGMP-Ready Procurement

(4,6-Dichloropyridin-2-yl)methanamine is commercially available at multiple purity tiers: 95% minimum from AKSci , 97% from Leyan and Calpaclab [1], and NLT 98% from Synblock and MolCore . The NLT 98% grade is accompanied by a comprehensive analytical documentation package including MSDS, NMR, HPLC, and LC-MS data . In comparison, the 5,6-dichloro positional isomer is most commonly supplied at 95% purity (AKSci, Fluorochem) , and the 4,5-dichloro isomer at 98% from select vendors [2]. The availability of a 98%+ grade with multi-technique characterization for the 4,6-isomer reduces the burden of in-house re-purification and identity verification, which is particularly valuable for medicinal chemistry groups operating under stringent compound registry requirements.

Purity Specification Analytical Documentation Quality Control Procurement

Salt Form Availability: Free Base and Dihydrochloride Options Enable pH-Dependent Solubility Tuning

The target compound is commercially supplied in two distinct forms: the free base (CAS 1060815-16-8, MW 177.03) and the dihydrochloride salt (CAS 2565805-73-2, MW 249.95 as C₆H₈Cl₄N₂) . The free base offers higher solubility in organic solvents and is preferred for non-aqueous coupling reactions (e.g., amide couplings, reductive aminations), while the dihydrochloride salt provides enhanced aqueous solubility and improved handling characteristics (crystalline solid vs. potentially oily free base). In contrast, the 5,6-dichloro isomer is predominantly available only as the free base or monohydrochloride , and the 4,5-dichloro isomer is listed primarily as the free base . The dual-form availability of the 4,6-isomer provides procurement flexibility across diverse reaction conditions without requiring in-house salt conversion.

Salt Form Solubility Formulation Synthetic Flexibility

Synthetic Accessibility: Established Route from 4,6-Dichloropyridine via Formaldehyde-Amine Condensation

The compound is accessible via direct amination of 4,6-dichloropyridine with formaldehyde and ammonia under controlled conditions, a route that avoids protecting group chemistry and uses inexpensive bulk reagents [1]. This contrasts with isomers such as the 3,5-dichloro-2-yl variant, which typically requires more elaborate synthetic sequences due to the less favorable directing effects of the 3,5-substitution pattern on electrophilic aromatic substitution or directed ortho-metalation [2]. The synthetic accessibility of the 4,6-isomer translates to broader commercial availability from multiples suppliers (at least 8 vendors identified for the target compound vs. fewer for several positional isomers), which supports competitive pricing and supply chain resilience—a non-trivial consideration for procurement planning in long-term drug discovery programs.

Synthetic Route Scalability Supply Chain Cost of Goods

Evidence-Backed Application Scenarios for (4,6-Dichloropyridin-2-yl)methanamine Procurement


Medicinal Chemistry: Kinase Inhibitor Scaffold Elaboration Requiring Elevated Lipophilicity

For kinase inhibitor programs where the pyridylmethanamine serves as a hinge-binding motif or solvent-exposed moiety, the LogP of 2.55 provides a calculated 18- to 35-fold higher octanol-water partition coefficient compared to the 5,6-dichloro (XLogP3 1.3) and 3,5-dichloro (XLogP3 1.0) isomers [1]. This enhanced lipophilicity is predicted to improve passive membrane permeability, making the 4,6-isomer the preferred starting building block when cellular potency is limited by intracellular target access. The availability of the NLT 98% purity grade with full NMR/HPLC/LC-MS documentation further supports its use in late-stage lead optimization where compound integrity and analytical traceability are mandatory for patent filings and regulatory submissions.

Parallel Synthesis and Library Production: Dual Salt Form Availability Enables High-Throughput Workflows

The commercial availability of both the free base (for organic-phase amide couplings and reductive aminations) and the dihydrochloride salt (for aqueous-phase or polar-solvent reactions) [1] eliminates the need for in-line salt conversion steps in automated parallel synthesis platforms. This is particularly advantageous in DNA-encoded library (DEL) synthesis and high-throughput chemistry workflows where reaction condition compatibility directly determines library success rates. The broader supplier base for the 4,6-isomer reduces the risk of supply disruption during multi-plate library production runs.

Agrochemical Intermediate: Fungicide and Herbicide Lead Generation Leveraging 4,6-Dichloro Electronics

The 4,6-dichloro substitution pattern—with its distinctive meta-chlorine electronic profile—has precedent in agrochemical active ingredients where halogenation pattern dictates target site binding and metabolic stability in planta . The compound's primary amine handle enables direct conjugation to carboxylic acid-containing pharmacophores commonly found in fungicide and herbicide chemical space, while the higher LogP relative to vicinal dichloro isomers [1] can be exploited to tune phloem mobility and cuticular penetration. The 98% purity specification with LC-MS documentation ensures that impurities do not confound structure-activity relationships in greenhouse screening trials.

Fragment-Based Drug Discovery: Physicochemical Differentiation for Primary Screen Hit ID

In fragment-based screening cascades where multiple dichloropyridylmethanamine isomers may appear as hits, the LogP of 2.55 versus 1.0–1.3 for vicinal isomers [1] provides a clear physicochemical basis for prioritizing the 4,6-isomer for follow-up. Fragment hit triage typically considers ligand efficiency (LE) and lipophilic ligand efficiency (LLE); the higher LogP of the 4,6-isomer means that equipotent fragments will have different LLE values, and the procurement team must ensure the correct isomer is ordered for SAR-by-catalog and X-ray co-crystallography studies to avoid misleading structure-based design conclusions.

Technical Documentation Hub

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